molecular formula C16H16IN3O2S B4619100 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide

N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide

Cat. No.: B4619100
M. Wt: 441.3 g/mol
InChI Key: UEXWLUKVUFYGLE-UHFFFAOYSA-N
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Description

N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide is a useful research compound. Its molecular formula is C16H16IN3O2S and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.00080 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Precursor Metabolism

3-Aminobenzamide (3AB), a similar compound, has been studied for its effects on DNA precursor metabolism. It was found that 3AB significantly influences the high-performance liquid chromatographic separation of deoxynucleosides derived from enzymatic digestion of cellular DNA, implying a potential impact on pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

Chemistry of (Amino)(Carboxy) Radicals

The study of (amino)(carboxy) radicals, closely related to N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide, showed that these compounds could evolve from C-centered radical to ambidentate C,O-radicals. This insight into radical chemistry can be relevant in understanding the behavior of related compounds (Mahoney et al., 2015).

Nucleophilic Addition to Pyridinium Salts

The nucleophilic addition to pyridinium salts, a key process in the synthesis of various compounds including those similar to this compound, has been explored. This process is critical in the synthesis of complex molecules, offering pathways to create new pharmaceuticals and materials (Lemire, Grenon, Pourashraf, & Charette, 2004).

Anticorrosive Properties

In a different application, a study on the anticorrosive properties of a new epoxy monomer compound for steel in acidic solutions highlighted the significance of incorporating compounds like aminobenzamide. These studies contribute to the development of new materials with enhanced durability and resistance to corrosion (Dagdag et al., 2019).

Radioiodinated Ligands for γ-Emission Tomography

Research involving radioiodinated ligands for serotonin-5HT2-receptors has implications in the development of tracers for γ-emission tomography. This is particularly relevant for imaging and diagnostic purposes in medicine, demonstrating the versatility of compounds structurally related to this compound (Mertens et al., 1994).

Iodine-Catalyzed Synthesis in Ionic Liquids

The iodine-catalyzed synthesis of pyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives in ionic liquids demonstrates the broad scope of chemical synthesis methods that can potentially apply to similar compounds. These methods are important for creating novel materials and drugs with specific properties (Zhang, Lu, Zhou, & Wang, 2013).

Properties

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2S/c1-2-8-22-13-5-3-4-11(9-13)15(21)20-16(23)19-14-7-6-12(17)10-18-14/h3-7,9-10H,2,8H2,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXWLUKVUFYGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.